Dibenzyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)
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Overview
Description
BENZYL 4-{10-[4-(BENZYLOXY)-4-OXOBUTANOYL]-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL}-4-OXOBUTANOATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as esters, amides, and ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 4-{10-[4-(BENZYLOXY)-4-OXOBUTANOYL]-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL}-4-OXOBUTANOATE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then undergo further reactions to introduce the necessary functional groups and complete the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZYL 4-{10-[4-(BENZYLOXY)-4-OXOBUTANOYL]-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL}-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amides to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and aluminum chloride (AlCl₃) are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
BENZYL 4-{10-[4-(BENZYLOXY)-4-OXOBUTANOYL]-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL}-4-OXOBUTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL 4-{10-[4-(BENZYLOXY)-4-OXOBUTANOYL]-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL}-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: A related compound with similar structural features but different functional groups.
4-Benzyloxybenzoic acid: Another similar compound used in various synthetic applications.
Uniqueness
BENZYL 4-{10-[4-(BENZYLOXY)-4-OXOBUTANOYL]-1,7-DIOXA-4,10-DIAZACYCLODODECAN-4-YL}-4-OXOBUTANOATE is unique due to its combination of multiple functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H38N2O8 |
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Molecular Weight |
554.6 g/mol |
IUPAC Name |
benzyl 4-oxo-4-[10-(4-oxo-4-phenylmethoxybutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]butanoate |
InChI |
InChI=1S/C30H38N2O8/c33-27(11-13-29(35)39-23-25-7-3-1-4-8-25)31-15-19-37-21-17-32(18-22-38-20-16-31)28(34)12-14-30(36)40-24-26-9-5-2-6-10-26/h1-10H,11-24H2 |
InChI Key |
BKKIEMHLCKCEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCN1C(=O)CCC(=O)OCC2=CC=CC=C2)C(=O)CCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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